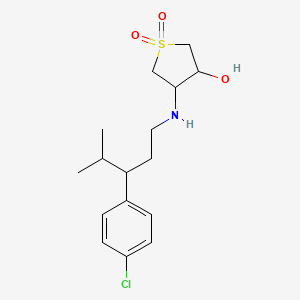

C16H24ClNO3S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, an ethoxy group, and a benzenesulfonamide moiety. It has a molecular weight of 345.88 g/mol .

Métodos De Preparación

The synthesis of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves several steps. One common method includes the reaction of 3-ethoxybenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as or , leading to the formation of amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Aplicaciones Científicas De Investigación

4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparación Con Compuestos Similares

4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: can be compared with similar compounds such as:

4-Chloro-N-cyclohexyl-3-ethoxy-N-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of an ethyl group.

4-Chloro-N-cyclohexyl-3-methoxy-N-ethylbenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group.

4-Chloro-N-cyclohexyl-3-ethoxy-N-propylbenzenesulfonamide: This compound has a propyl group instead of an ethyl group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.

Actividad Biológica

The compound with the molecular formula C16H24ClNO3S, known for its potential biological activities, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, highlighting its antibacterial and possible therapeutic properties.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a tetrahydrofuran moiety. The molecular weight of this compound is approximately 345 g/mol. Its structural features suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted amines with sulfonyl halides. The resulting N-substituted derivatives exhibit varying degrees of biological activity. For instance, the synthesis pathway often utilizes methods such as condensation reactions and reduction techniques to yield the desired sulfonamide derivatives .

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin. In studies, the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The order of antibacterial efficacy was noted as follows:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 32 | Moderate |

| Ciprofloxacin | 16 | High |

This data suggests that while this compound is not as potent as ciprofloxacin, it still possesses noteworthy antibacterial properties that merit further investigation .

The mechanism by which this compound exerts its antibacterial effects likely involves interference with bacterial folic acid synthesis, similar to other sulfonamide derivatives. This action disrupts essential metabolic pathways in bacteria, leading to growth inhibition.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound. For example:

- Antidepressant Activity : A study evaluated N-substituted tetrahydrofuran derivatives for their antidepressant properties. These compounds showed promising results in animal models, indicating that structural modifications can enhance biological activity .

- Anti-inflammatory Effects : Another research project focused on sulfonamide derivatives' anti-inflammatory properties, revealing that certain modifications could lead to significant reductions in inflammation markers in vitro and in vivo .

Research Findings

Recent findings indicate that the biological activity of this compound can be enhanced through structural modifications. For instance:

- Substituents on the aromatic ring : Variations can influence lipophilicity and receptor binding affinity.

- Aliphatic chain length : Longer chains have been associated with improved membrane permeability and bioavailability.

Propiedades

Fórmula molecular |

C16H24ClNO3S |

|---|---|

Peso molecular |

345.9 g/mol |

Nombre IUPAC |

4-[[3-(4-chlorophenyl)-4-methylpentyl]amino]-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C16H24ClNO3S/c1-11(2)14(12-3-5-13(17)6-4-12)7-8-18-15-9-22(20,21)10-16(15)19/h3-6,11,14-16,18-19H,7-10H2,1-2H3 |

Clave InChI |

IVQRGOYRMMQZOP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CCNC1CS(=O)(=O)CC1O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.